Frangulin A
Overview
Description
Frangulin A is an anthraquinone and a natural product found in Rhamnus formosana and Rhamnus procumbens . It is also known as 1,8-dihydroxy-3-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione . It has been found to have anti-proliferative activities on cancer cell lines in vitro .
Synthesis Analysis
Frangulin A was synthesized by coupling emodin with α-acetobromo-L-rhamnose according to Koenigs-Knorr . This synthesis confirmed its final structure as 1,6,8-trihydroxy-3-methyl-anthra-chinone-6-O-α-ʟ-rhamnopyranoside .Molecular Structure Analysis
The molecular formula of Frangulin A is C21H20O9 . The molecular weight is 416.38 g/mol . The structure of Frangulin A was analyzed using HPLC and UHPLC methods .Chemical Reactions Analysis
The chemical diversity of the extracts increased with the increase in solvent polarity, in which the abundance of frangulin, the main bioactive compound in buckthorn bark, was confirmed .Physical And Chemical Properties Analysis
Frangulin A is a solid substance . Its solubility in ethanol and methanol is slight . The UV-VIS spectra of Frangulin A solutions were obtained using spectrophotometric methods .Scientific Research Applications
Analytical Methods for Frangulin A
A study by Rosenthal et al. (2014) developed robust High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) methods for the quantitative determination of frangulins A and B, as well as glucofrangulins A and B in the bark of Frangula alnus. This analysis is crucial for quality control in herbal medicines containing frangulin A (Rosenthal, Wolfram, Peter, & Meier, 2014).
Frangulin A Interaction with Biological Molecules
Hu et al. (2020) investigated the interaction between frangulin-A and biological molecules like bovine serum albumin (BSA) and calf thymus DNA (ct-DNA). They used fluorescence spectrum and molecular docking methods to study these interactions, highlighting frangulin-A’s potential relevance in understanding its biological activity (Hu, Huang, Lu, Huang, Tan, & Huang, 2020).
Antibacterial Properties
Kledecka et al. (2022) researched the antibacterial properties of Frangula alnus Mill, particularly focusing on its effect on environmental and probiotic bacteria. Their findings showed that extracts containing frangulin can be safe for probiotic bacteria, which is significant for its potential application in human gut microflora (Kledecka, Siejak, Pratap-Singh, Kowalczewski, Fathordoobady, Jarzębski, & Smułek, 2022).
Antioxidant and Antimicrobial Effects
Kremer et al. (2012) highlighted the antioxidant and antimicrobial effects of Frangula alnus bark, which contains frangulin A. Their study indicates that both F. alnus and F. rupestris may have health benefits as natural antioxidants and antimicrobial agents, applicable in functional foods or medicine (Kremer, Kosalec, Locatelli, Epifano, Genovese, Carlucci, & Končić, 2012).
Potential in HBV DNA Polymerase Inhibition
Nosrati, Shakeran, & Shakeran (2018) conducted a virtual screening study identifying Frangulosid, a derivative of frangulin A, as a novel inhibitor of Hepatitis B virus (HBV) DNA polymerase. This indicates frangulin A's potential in developing new anti-HBV agents (Nosrati, Shakeran, & Shakeran, 2018).
Anticancer Properties
Elansary et al. (2020) explored the polyphenol composition and anticancer effects of Frangula alnus leaves. They found strong cytotoxic effects against various cancer cells, with specific components like frangulin playing a crucial role in these activities (Elansary, Szopa, Kubica, Ekiert, Al-Mana, El-Shafei, 2020).
Safety And Hazards
Future Directions
Frangulin A has been widely investigated for its medicinal properties, especially its laxative effects and the bioactive properties of the plant material extract . Future research could explore its antibacterial properties and its impact on probiotic gut bacteria . The study indicated that contact with the extracts may reduce the total permeability of the bacterial membranes, opening up the possibility of using Frangulin A extracts as a factor regulating transport into cells, which may be used to support the action of other bioactive substances .
properties
IUPAC Name |
1,8-dihydroxy-3-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3/t8-,16-,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTVUKLWJFJOHO-FUCRAMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966459 | |
Record name | 4,5-Dihydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Frangulin A | |
CAS RN |
521-62-0 | |
Record name | Frangulin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frangulin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FRANGULIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXU301W02A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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